molecular formula C24H19NO4 B13397663 N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine

N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine

Cat. No.: B13397663
M. Wt: 385.4 g/mol
InChI Key: QYKJHRNYJRVXQS-UHFFFAOYSA-N
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Description

N-(Fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine (Fmoc-ΔPhe) is a non-canonical amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus and a conjugated double bond (α,β-didehydro) in its side chain. The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) due to its base-labile nature . The α,β-didehydro moiety introduces rigidity and planar geometry, altering stacking interactions and reactivity compared to saturated phenylalanine analogs. This compound is primarily utilized in peptide nanotechnology for self-assembling hydrogels and as a building block for bioactive peptides with enhanced stability .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKJHRNYJRVXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-(9-fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine

General Synthetic Strategy

The synthesis of N-(9-fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine typically involves the conversion of its saturated phenylalanine precursor into the alpha,beta-unsaturated form via an oxidative dehydrogenation step. The key intermediate in this process is an azlactone (2,5-disubstituted-oxazol-5-(4H)-one), which undergoes selective oxidation and ring-opening to yield the desired unsaturated amino acid derivative.

Detailed Synthetic Procedure

Formation of Azlactone Intermediate
  • Starting from the saturated N-(9-fluorenylmethoxycarbonyl)-phenylalanine, the compound is cyclized to form the corresponding azlactone intermediate.
  • This cyclization is typically achieved through intramolecular condensation under dehydrating conditions, often using acetic anhydride or similar reagents.
Oxidative Dehydrogenation
  • The azlactone intermediate is then oxidized using pyridinium tribromide, a reagent known for selective bromination and oxidative dehydrogenation.
  • This step introduces the alpha,beta-double bond in the phenylalanine side chain, converting the saturated residue into the (Z)-alpha,beta-didehydro-phenylalanine.
  • The reaction is stereoselective, favoring the Z-isomer due to increased stability of the aromatic unsaturated residue.
Ring Opening and Hydrolysis
  • The oxidized azlactone is subjected to ring-opening either in an organic-aqueous medium catalyzed by trifluoroacetic acid (TFA) or by basic hydrolysis.
  • This step yields the free alpha,beta-didehydro-phenylalanine derivative with the Fmoc protecting group intact.
  • The choice of acidic or basic conditions depends on the desired purity and downstream synthetic applications.

Incorporation into Peptides

  • The resulting N-(9-fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine can be used as a building block in solid-phase peptide synthesis (SPPS).
  • Coupling agents such as PyBOP or TBTU are effective for peptides containing aromatic alpha,beta-didehydro-amino acid residues.
  • For aliphatic analogs, diphenylphosphoryl azide (DPPA) may be preferred to achieve higher coupling efficiency.

Reaction Conditions and Analytical Data

Step Reagents/Conditions Outcome/Notes
Azlactone formation Acetic anhydride, dehydrating conditions Cyclization to azlactone intermediate
Oxidative dehydrogenation Pyridinium tribromide, room temperature Selective formation of (Z)-alpha,beta-unsaturation
Ring opening TFA catalytic amount in organic-aqueous solution or basic hydrolysis Conversion to free amino acid derivative
Peptide coupling PyBOP/TBTU (aromatic), DPPA (aliphatic) Efficient incorporation into peptides

Stereochemical Considerations

  • The oxidation step strongly favors the formation of the (Z)-isomer of alpha,beta-didehydro-phenylalanine due to conjugation and aromatic stabilization.
  • This stereoselectivity is critical for biological activity and peptide conformation.
  • Attempts to synthesize the (E)-isomer typically result in mixtures, with the (Z)-isomer predominating in aromatic systems.

Research Findings and Applications

  • The synthetic approach described is cost-effective and less laborious compared to alternative methods, making it suitable for large-scale peptide synthesis.
  • Peptides containing N-(9-fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine have been successfully synthesized and characterized, demonstrating good yields and purity.
  • This compound is valuable for studying peptide structure-activity relationships, particularly in bioactive peptides such as endomorphin analogs.

Summary Table of Key Literature Sources

Reference Focus Area Highlights
General method for N-Fmoc α,β-didehydro amino acids Oxidation of azlactones with pyridinium tribromide; stereoselective (Z)-isomer formation; peptide synthesis applications
Incorporation into endomorphin analogs Acetic anhydride-mediated azlactonization-dehydration; synthesis of peptides with consecutive ΔPhe residues; X-ray structure data
Chemical structure and properties of Fmoc-phenylalanine derivatives Molecular formula, stereochemistry, and chemical identifiers relevant to N-Fmoc amino acid derivatives

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is cleaved under basic conditions via β-elimination, forming dibenzofulvene (DBF) and releasing the free amine:

  • Reagents : Piperidine (20% in DMF) or DBU (1,8-diazabicycloundec-7-ene) .

  • Mechanism : Base abstraction of the acidic β-proton triggers elimination, producing DBF and CO₂ .

Kinetic Data :

BaseDeprotection Time (min)Efficiency
Piperidine (20%)5–15>99%
DBU (2% in DMF)2–5>98%

Peptide Coupling Reactions

Fmoc-ΔPhe is incorporated into peptides via solid-phase synthesis (SPPS):

  • Coupling Agents : PyBOP, TBTU, or DPPA (for aliphatic didehydro residues) .

  • Efficiency :

    • Aromatic Residues : 85–95% yield with PyBOP .

    • Aliphatic Residues : Requires DPPA for ≥70% yield .

Example : Synthesis of [ΔZPhe³]EM-2 (Tyr-Pro-ΔZPhe-Phe-NH₂), a µ-opioid receptor agonist, achieved 73% purity after HPLC .

Conformational Influence in Peptides

The α,β-didehydro bond imposes rigidity, favoring β-turn motifs and altering peptide bioactivity:

  • Structural Studies : NMR and X-ray crystallography show ΔZPhe adopts an extended conformation in linear peptides but stabilizes β-turns in cyclic analogs .

  • Bioactivity Impact :

    • [ΔZPhe³]EM-2 exhibits µ-opioid receptor selectivity (Ki = 1.2 nM) comparable to native endomorphin-2 .

    • Conformational restraint enhances proteolytic stability .

Stability and Reactivity

  • Thermal Stability : Stable at RT; decomposes above 150°C (DSC data) .

  • Chemical Reactivity :

    • The didehydro bond participates in Diels-Alder reactions with dienophiles (e.g., maleimides) .

    • Susceptible to Michael additions under alkaline conditions .

Comparative Analysis with Saturated Analogs

PropertyFmoc-ΔPheFmoc-Phe
Conformational FlexibilityRigid (didehydro bond)Flexible
Peptide StabilityEnhancedModerate
Synthetic AccessibilityRequires oxidationDirect Fmoc protection

Scientific Research Applications

N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine (Fmoc-ΔPhe) is a modified amino acid derivative with applications in peptide synthesis, drug development, and hydrogel formation . This compound enhances the stability and solubility of peptides, making it valuable in creating drug delivery systems and therapeutic agents .

Scientific Research Applications

Peptide Synthesis: Fmoc-ΔPhe is utilized in peptide synthesis to introduce stability and specific structural features into the resulting peptides . The incorporation of α,β-didehydro-phenylalanine residues can influence the conformation and biological activity of peptides .

  • Enhancing Stability: Incorporating Fmoc-ΔPhe can enhance the stability of peptides .
  • Conformational Control: The presence of ΔZPhe residues can induce specific conformational preferences, such as positioning at the i+2 position of β-turns .

Drug Delivery Systems: Fmoc-modified dipeptides, such as Fmoc-FF (diphenylalanine), can form hydrogels that act as drug carriers .

  • Hydrogel Formation: Fmoc-FF can self-assemble into hydrogels under physiological conditions due to its biocompatibility and tunable physicochemical properties .
  • Drug Encapsulation: These hydrogels can encapsulate drugs like indomethacin (IDM) for controlled release . The release mechanism often involves an initial erosion-dominated stage followed by a diffusion-controlled stage .
  • Antitumor Therapy: Fmoc-FF hydrogels have been used to deliver photosensitive drugs like Chlorin e6 (Ce6) for photodynamic antitumor therapy, showing effective tumor growth inhibition in vivo without detectable toxicity to normal organs .

Enzyme Inhibition: Fluorinated phenylalanines, which share a structural similarity, have applications as potential enzyme inhibitors .

  • Proteasome Inhibitors: Fluorinated amino acids like (S)-pentafluorophenylalanine (Pff, 77a ) can enhance the efficiency of anticancer proteasome inhibitors when incorporated into compounds like bortezomib or epoxymicin .
  • Protein Stabilization: Pff is also used to stabilize proteins, improving their potential in biotechnological applications . Replacing natural hydrocarbon amino acids with Pff enhances protein stability, an effect known as ‘fluoro-stabilization’ .

Phenylketonuria (PKU) Management: While not a direct application of Fmoc-ΔPhe, phenylalanine and its derivatives play a crucial role in managing PKU, a metabolic disorder .

  • Phenylalanine-Free Formulas: Phenylalanine-free infant formulas are essential for managing blood phenylalanine levels in children with PKU .
  • BH4 Responsiveness: Some patients with PKU respond to tetrahydrobiopterin (BH4) therapy, which helps reduce plasma phenylalanine levels .
    *New research and formulas help patients manage PKU .

Case Studies and Research Findings

  • Dehydropeptide Nanostructures for Drug Delivery: Dehydropeptides can form nanostructures that encapsulate drugs for controlled release . For example, dehydropeptides modified at the C-terminus can self-assemble into nanostructures capable of encapsulating antibiotics like ornidazole for targeted drug delivery to treat colonic diseases .
  • Fmoc-FF Hydrogels for Drug Delivery: Fmoc-FF hydrogels have been evaluated as potential vehicles for drug delivery . High concentrations of indomethacin (IDM) can be incorporated into these hydrogels, with the release mechanism displaying a biphasic profile .
  • Photodynamic Antitumor Therapy: Injectable Fmoc-FF/poly-l-lysine (PLL) hydrogels encapsulating the photosensitive drug Chlorin e6 (Ce6) have been used for photodynamic antitumor therapy . These hydrogels exhibit shear-thinning and self-healing properties, good biocompatibility, and biodegradability, making them suitable for local injection and sustained drug delivery at tumor sites . In vivo studies have shown efficient tumor growth inhibition without detectable toxicity to normal organs .

Mechanism of Action

The mechanism of action of Fmoc-2,3-dehydrophe-oh involves the protection of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, such as treatment with piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Fmoc-Protected Phenylalanine Derivatives

  • Fmoc-Phenylalanyl-Phenylalanine (FmocFF) :
    Unlike Fmoc-ΔPhe, FmocFF lacks the α,β-didehydro group but forms hydrogels via π–π stacking of aromatic residues. FmocFF hydrogels exhibit enzyme encapsulation capabilities, protecting lactonase from oxidative damage . In contrast, Fmoc-ΔPhe’s rigid structure may reduce entanglement efficiency but enhance mechanical strength due to restricted conformational flexibility .

  • Fmoc-Ser-Phe-OMe :
    This dipeptide ester incorporates serine and a methoxy ester group, enabling enzyme-catalyzed hydrogelation in microfluidic systems. The ester moiety allows pH-responsive gelation, whereas Fmoc-ΔPhe relies solely on hydrophobic and stacking interactions .

Steric and Stereochemical Variants

  • Fmoc-alpha-Me-L-Phe-OH :
    The α-methyl group introduces steric hindrance, reducing peptide backbone flexibility. This derivative has a molecular weight of 401.45 g/mol (vs. 397.43 g/mol for Fmoc-ΔPhe) and is used in SPPS for constrained peptide architectures .
  • Fmoc-D-Phenylalanine :
    The D-enantiomer (Fmoc-D-Phe-OH) exhibits reversed stereochemistry, affecting chiral recognition in biological systems. While Fmoc-ΔPhe’s planar structure may reduce enantioselectivity, Fmoc-D-Phe is critical for designing protease-resistant peptides .

Alternative Protecting Groups

  • Boc-Phenylalanyl-Phenylalanine (BocFF) :
    The tert-butoxycarbonyl (Boc) group, stable under basic conditions but acid-labile, contrasts with Fmoc’s base sensitivity. BocFF forms hydrogels with slower kinetics but higher thermal stability than Fmoc-ΔPhe .
  • N-Phthaloyl-L-Phenylalanine :
    The phthaloyl group requires harsh conditions (hydrazine) for deprotection, limiting its use in SPPS. However, it offers superior UV stability compared to Fmoc-ΔPhe .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Gelation Concentration Key Applications
Fmoc-ΔPhe 397.43 DMF, DCM ~1–2 mM Rigid hydrogels, SPPS
FmocFF 544.58 Water/DMSO 0.5–1 mM Enzyme encapsulation
Fmoc-alpha-Me-L-Phe-OH 401.45 THF, Acetonitrile N/A Conformationally restricted peptides
BocFF 452.50 Chloroform 2–3 mM Thermostable hydrogels
N-Phthaloyl-L-Phenylalanine 337.34 DMF, Chloroform N/A UV-stable probes

Biological Activity

N-(Fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine (Fmoc-ΔPhe) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Overview of this compound

Fmoc-ΔPhe is a modified form of phenylalanine, featuring a didehydro structure that alters its conformational properties and biological interactions. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety during peptide synthesis, enhancing the stability and solubility of the compound.

The biological activity of Fmoc-ΔPhe primarily revolves around its interaction with various receptors in the body:

  • Opioid Receptors : Research indicates that analogs of ΔPhe exhibit significant selectivity for mu-opioid receptors (MOR), which are critical in pain modulation. For instance, compounds incorporating ΔPhe have shown agonistic activity comparable to natural peptides like endomorphins .
  • Cellular Uptake : The structural modifications introduced by Fmoc-ΔPhe enhance cellular uptake and bioavailability, which is crucial for therapeutic efficacy. Studies have demonstrated that the didehydro modification influences the peptide's conformational dynamics, thereby affecting its receptor binding affinity .

Therapeutic Applications

Fmoc-ΔPhe has been investigated for several therapeutic applications:

  • Pain Management : Due to its high affinity for mu-opioid receptors, Fmoc-ΔPhe derivatives are being explored as potential analgesics for chronic pain management.
  • Drug Delivery Systems : The self-assembly properties of Fmoc-ΔPhe into nanostructures allow for innovative drug delivery systems. These structures can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy while minimizing side effects .
  • Cancer Therapy : Preliminary research suggests that Fmoc-ΔPhe may possess cytotoxic properties against certain cancer cell lines. The compound's ability to modulate cellular pathways could lead to novel anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Mu-opioid receptor agonismHigh selectivity and agonistic activity compared to native peptides
Cellular uptakeEnhanced bioavailability due to structural modifications
Anticancer propertiesCytotoxic effects observed in various cancer cell lines
Drug deliverySelf-assembled nanostructures for controlled release

Case Study: Pain Management

A study investigated the analgesic potential of Fmoc-ΔPhe analogs in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting that these compounds could serve as effective pain relievers with reduced side effects associated with traditional opioids .

Case Study: Drug Delivery Systems

Another research project focused on the self-assembly of Fmoc-ΔPhe into hydrogels capable of encapsulating anti-inflammatory drugs. The hydrogels demonstrated sustained release profiles and biocompatibility in vitro, indicating their potential for targeted therapy in inflammatory diseases .

Q & A

Advanced Question: How does the α,β-didehydro bond affect coupling efficiency in SPPS?

Methodological Answer: The rigid α,β-didehydro bond can sterically hinder coupling reactions. To mitigate this:

  • Use a 2–3× molar excess of the didehydro residue.
  • Extend coupling times (60–90 minutes) and employ double couplings.
  • Optimize activation with HATU/DIPEA, which shows higher efficiency than HBTU for sterically hindered residues .

Basic Question: What analytical techniques are critical for characterizing N-Fmoc-α,β-didehydro-phenylalanine and its peptide derivatives?

Methodological Answer:
Key techniques include:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) and monitor deprotection efficiency .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀N₂O₄: expected m/z 400.14) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify stereochemistry and didehydro bond integrity (e.g., δ 5.8–6.2 ppm for vinyl protons) .

Advanced Question: How can overlapping NMR signals from the didehydro moiety and aromatic groups be resolved?

Methodological Answer:

  • Use 2D NMR (HSQC, HMBC) to assign vinyl and aromatic protons.
  • Employ variable-temperature NMR (e.g., 25°C to 60°C) to reduce signal broadening caused by restricted rotation .

Basic Question: How does N-Fmoc-α,β-didehydro-phenylalanine contribute to self-assembling biomaterials?

Methodological Answer:
The compound forms hydrogels through non-covalent interactions:

  • π-π stacking between fluorenyl and phenyl groups.
  • Hydrogen bonding via the carbamate and carboxylic acid moieties .
    Typical protocols involve dissolving in DMSO (2–5% w/v) and diluting with phosphate buffer (pH 7.4) to trigger gelation .

Advanced Question: What experimental parameters control hydrogel morphology (e.g., fiber vs. nanotube structures)?

Methodological Answer:

  • pH : Acidic conditions (pH 4–5) favor fibrous structures; neutral pH promotes nanotubes .
  • Solvent Polarity : Higher water content increases fiber crosslinking density.
  • Additives : 10–20 mM Ca²⁺ ions enhance mechanical stability by coordinating with carboxylates .

Basic Question: What solvents are optimal for handling N-Fmoc-α,β-didehydro-phenylalanine?

Methodological Answer:

  • Synthesis : Use DMF or dichloromethane (DCM) for solubility during SPPS .
  • Self-Assembly : Transition from DMSO to aqueous buffers (e.g., PBS) to induce gelation .
    Avoid protic solvents (e.g., methanol) to prevent premature Fmoc deprotection.

Advanced Question: How can solubility limitations in polar solvents be addressed?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/water (1:4 v/v) with sonication (10–15 minutes) to disperse aggregates.
  • Surfactants : Add 0.1% Tween-20 to improve dispersion in aqueous media .

Data Contradiction Analysis: Why do studies report conflicting enzymatic stability results for Fmoc-didehydro-phenylalanine hydrogels?

Methodological Resolution:
Discrepancies arise from differences in:

  • Encapsulation Method : Direct mixing of enzymes during gelation (pre-gelation) improves stability vs. post-gelation adsorption .
  • Protease Type : Chymotrypsin degrades gels faster than trypsin due to specificity for aromatic residues.
  • Solution : Pre-incubate hydrogels with 1 mM PMSF (serine protease inhibitor) to reduce enzymatic degradation .

Basic Question: How is chirality maintained during synthesis of N-Fmoc-α,β-didehydro-phenylalanine?

Methodological Answer:

  • Use enantiopure Fmoc-protected precursors (e.g., L-phenylalanine derivatives) and avoid racemization-prone conditions (e.g., high heat >40°C).
  • Monitor optical rotation ([α]D²⁵ = +15.2° in CHCl₃) to confirm enantiopurity .

Advanced Question: Can the didehydro moiety induce unexpected stereochemical outcomes in peptide cyclization?

Methodological Answer:

  • The planar didehydro bond may enforce trans-amide configurations, complicating cyclization.
  • Use orthogonal protection (e.g., Alloc for side chains) and Grubbs catalyst for ring-closing metathesis .

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